molecular formula C8H5BrN2O2 B1292650 4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid CAS No. 1000340-36-2

4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

Cat. No. B1292650
M. Wt: 241.04 g/mol
InChI Key: CGEPFCDRFZLRGQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related brominated heterocyclic compounds is well-documented. For instance, the regioselective bromination of thieno[2,3-b]pyridine to produce 4-bromothieno[2,3-b]pyridine is described, highlighting its potential as a building block in drug discovery . Additionally, a one-step continuous flow synthesis method for pyrrole-3-carboxylic acids is reported, which could be adapted for the synthesis of 4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid . The use of a Bronsted acidic ionic liquid as a catalyst for the synthesis of bioactive imidazoles is another relevant method that could potentially be applied to the synthesis of related compounds .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques. For example, the crystal structure of a 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide was determined using single crystal X-ray diffraction, which provides insights into the molecular geometry and potential reactivity of brominated heterocycles .

Chemical Reactions Analysis

The reactivity of brominated heterocycles is demonstrated through various chemical reactions. The synthesis of novel amide compounds from a brominated pyrazole carboxylic acid intermediate shows the versatility of such compounds in forming new chemical entities . The electrophilic substitution reactions used to synthesize indole derivatives from bromoaniline also illustrate the chemical reactivity of brominated compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated heterocyclic compounds are influenced by their molecular structure. The crystallization and hydrogen bonding patterns observed in the indazole derivative provide information on the solid-state properties and potential intermolecular interactions . The synthesis of bromophenols and their antioxidant and anticholinergic activities demonstrate the biological relevance of brominated compounds .

Scientific Research Applications

  • Summary of the Application : The compound “4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid” is a derivative of 1H-pyrrolo[2,3-b]pyridine, which has been found to have potent activities against Fibroblast Growth Factor Receptors (FGFR1, 2, and 3) . These receptors play an essential role in various types of tumors, and targeting them represents an attractive strategy for cancer therapy .
  • Methods of Application or Experimental Procedures : The compound was synthesized and its inhibitory activity against FGFR1, 2, and 3 was evaluated. The compound exhibited potent FGFR inhibitory activity with IC50 values of 7, 9, 25 and 712 nM, respectively . In vitro, the compound inhibited breast cancer 4T1 cell proliferation and induced its apoptosis .
  • Results or Outcomes : The compound significantly inhibited the migration and invasion of 4T1 cells . This research has been developing a class of 1H-pyrrolo[2,3-b]pyridine derivatives targeting FGFR with development prospects .

Safety And Hazards

This compound is classified under GHS07. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The 1H-pyrrolo[2,3-b]pyridine derivatives, synthesized using 4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, have shown promising results in inhibiting FGFR1, 2, and 3, which play an essential role in various types of tumors. Therefore, these compounds represent an attractive strategy for cancer therapy .

properties

IUPAC Name

4-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2/c9-5-1-2-10-7-6(5)4(3-11-7)8(12)13/h1-3H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGEPFCDRFZLRGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=C1Br)C(=CN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80646884
Record name 4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

CAS RN

1000340-36-2
Record name 4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
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